Fmoc-trans-4-hydroxy-D-proline tert-butyl ester

Description

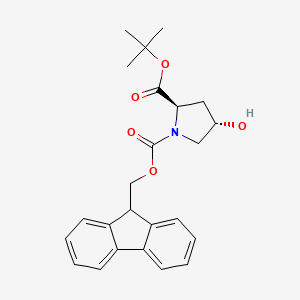

Fmoc-trans-4-hydroxy-D-proline tert-butyl ester (CAS No. 268729-12-0) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure comprises:

- Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amino terminus, enabling selective removal under mild basic conditions (e.g., piperidine).

- trans-4-hydroxy-D-proline backbone: A conformationally constrained cyclic amino acid with a hydroxyl group in the trans configuration at the 4-position.

- tert-butyl ester: A sterically hindered protecting group for the carboxylic acid, offering stability under acidic and basic conditions, typically cleaved with trifluoroacetic acid (TFA) .

Molecular formula: C₂₄H₂₇NO₅ Molecular weight: 409.48 g/mol Applications: The compound is critical for introducing hydroxyproline residues into peptides, influencing secondary structures (e.g., collagen mimics) and enhancing metabolic stability .

Properties

Molecular Formula |

C24H27NO5 |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

2-O-tert-butyl 1-O-(9H-fluoren-9-ylmethyl) (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |

InChI |

InChI=1S/C24H27NO5/c1-24(2,3)30-22(27)21-12-15(26)13-25(21)23(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21,26H,12-14H2,1-3H3/t15-,21+/m0/s1 |

InChI Key |

OXBDLBJHWKPBNC-YCRPNKLZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1C[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-trans-4-hydroxy-D-proline tert-butyl ester typically involves the protection of the hydroxyl group and the amino group of trans-4-hydroxy-D-proline. The process begins with the protection of the hydroxyl group using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole . The amino group is then protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Deprotection Reactions

The compound undergoes selective deprotection of its Fmoc and tert-butyl groups under distinct conditions:

-

Mechanistic Insight :

Oxidation and Reduction

The hydroxyl group at the 4-position participates in redox reactions:

-

Stereochemical Control :

Oxidation preserves the D-configuration, critical for maintaining peptide helicity in structural studies .

Substitution Reactions

The hydroxyl group serves as a handle for functionalization:

Mitsunobu Reaction

-

Product : 4-Perfluoro-tert-butyl-D-proline tert-butyl ester

-

Utility : Enhances 19F NMR detectability in peptide probes .

Fluorination

-

Outcome : 4-Fluoro-D-proline derivative (single diastereomer)

-

Mechanism : Inversion of configuration via SN2 displacement, prevented epimerization due to tert-butyl steric hindrance .

Stability Under Reaction Conditions

| Condition | Stability Outcome |

|---|---|

| Basic (pH > 9) | Fmoc group labile; tert-butyl stable |

| Acidic (TFA/DCM) | tert-Bu ester hydrolyzed; Fmoc stable |

| Aqueous (RT) | No decomposition over 24 h |

This compound’s multifunctional reactivity enables precise control over peptide architecture and functionality, making it indispensable in pharmaceutical and biochemical research. Its compatibility with automated synthesis platforms further underscores its utility in high-throughput applications .

Scientific Research Applications

Fmoc-O-tert-butyl-D-trans-4-hydroxyproline is a versatile amino acid derivative with significant applications in peptide synthesis, drug development, biotechnology, neuroscience research, and material science . It is used widely in research .

Scientific Research Applications

Peptide Synthesis

Fmoc-O-tert-butyl-D-trans-4-hydroxyproline serves as a protective group in peptide synthesis, allowing chemists to selectively modify amino acids without affecting others . This is crucial for creating complex peptides used in pharmaceuticals . Today, Fmoc SPPS (Fmoc solid‐phase peptide synthesis) is the method of choice for peptide synthesis . Very‐high‐quality Fmoc building blocks are available at low cost .

Drug Development

This compound plays a role in stabilizing peptide structures, making it valuable in the development of new drugs, particularly those targeting specific biological pathways . This enhances the efficacy and stability of therapeutic agents .

Biotechnology

In biotechnology, Fmoc-O-tert-butyl-D-trans-4-hydroxyproline is used to create modified proteins that can be employed in various applications, including enzyme engineering and vaccine development, improving the performance of bioproducts .

Neuroscience

The compound is utilized in studies related to neuropeptides, which are important for understanding brain function and developing treatments for neurological disorders .

Mechanism of Action

The mechanism of action of Fmoc-trans-4-hydroxy-D-proline tert-butyl ester involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions using piperidine . This allows for selective deprotection and further functionalization of the amino group, facilitating the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares Fmoc-trans-4-hydroxy-D-proline tert-butyl ester with key analogs:

Key Comparative Insights

Protecting Group Chemistry

- Fmoc vs. Boc : Fmoc is preferred in SPPS for its orthogonal deprotection (base-sensitive), whereas Boc (tert-butoxycarbonyl) requires strong acids (e.g., TFA), limiting compatibility with acid-sensitive residues .

- tert-butyl vs. Benzyl Esters : The tert-butyl group provides superior steric protection against hydrolysis compared to benzyl, which necessitates catalytic hydrogenation for removal. This makes tert-butyl esters ideal for multi-step syntheses .

Stereochemical and Backbone Variations

- Hydroxyproline vs. Aspartic Acid : While both compounds use tert-butyl esters, hydroxyproline’s cyclic structure imposes conformational rigidity, unlike aspartic acid’s flexible side chain. This rigidity is crucial for stabilizing β-turns in peptides .

- Fluorinated Analogs : Perfluoro-tert-butyl derivatives (e.g., Fmoc-(2S,4R)-perfluoro-tert-butyl-4-hydroxyproline) enable ¹⁹F NMR tracking but introduce higher molecular weight and synthetic complexity due to fluorination steps .

Solubility and Stability

- The tert-butyl ester enhances solubility in organic solvents (e.g., DCM, DMF) compared to methyl esters, facilitating SPPS. However, perfluoro-tert-butyl groups may reduce solubility in polar solvents .

Biological Activity

Fmoc-trans-4-hydroxy-D-proline tert-butyl ester is a significant compound in peptide chemistry, primarily due to its role as a protecting group for amino acids during peptide synthesis. This article explores its biological activity, synthesis methods, and applications in various fields, supported by relevant research findings.

This compound is synthesized through the protection of the hydroxyl and amino groups of trans-4-hydroxy-D-proline. The typical synthetic route involves:

- Protection of Hydroxyl Group : Using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.

- Formation of the Fmoc Group : The Fmoc group is attached to the amino group, which is stable under acidic conditions but can be removed under basic conditions using piperidine.

The mechanism of action primarily involves the protection of the amino group during peptide synthesis. The Fmoc group allows for selective reactions without interfering with other functional groups, making it ideal for synthesizing complex peptides.

1. Role in Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). Its unique stereochemistry is crucial for synthesizing peptides that incorporate D-amino acids, which can enhance stability and alter biological activity compared to L-amino acids .

2. Enzyme Interactions

Research indicates that peptides synthesized using this compound can exhibit specific interactions with enzymes, influencing their mechanisms. For instance, studies on polyproline helices suggest that modifications to proline residues can significantly affect enzyme-substrate interactions and stability .

Applications in Research and Medicine

Research Applications :

- Used in studying protein-protein interactions and enzyme mechanisms.

- Important for developing peptide-based drugs and therapeutic agents due to its ability to stabilize peptide structures .

Medical Applications :

- Investigated for potential therapeutic uses in drug design, particularly in creating peptides that mimic natural proteins or inhibit specific biological pathways .

Comparative Analysis with Related Compounds

| Compound | Key Features | Applications |

|---|---|---|

| Fmoc-trans-4-hydroxy-L-proline tert-butyl ester | Similar structure; differs in stereochemistry | Peptide synthesis |

| N-Boc-trans-4-N-Fmoc-amino-L-proline | Dual protection strategy | Enhanced stability in synthesis |

| Fmoc-O-tert-butyl-D-4-hydroxyproline | Another protecting group; similar applications | Peptide synthesis |

Case Studies and Research Findings

- Study on Polyproline Helices : Research demonstrated that the incorporation of Fmoc-trans-4-hydroxy-D-proline into peptides promotes specific helical structures, which are critical for biological function .

- Enzyme Mechanism Studies : Investigations into enzyme interactions revealed that peptides synthesized with this compound could modulate enzyme activity, providing insights into their mechanisms .

- Therapeutic Potential : Ongoing studies are evaluating the efficacy of peptides containing Fmoc-trans-4-hydroxy-D-proline in targeting specific diseases, showcasing its potential as a therapeutic agent .

Q & A

Q. What are the key synthetic routes for preparing Fmoc-trans-4-hydroxy-D-proline tert-butyl ester, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves Mitsunobu reactions to introduce the tert-butyl ester group while preserving stereochemistry. For example, perfluoro-tert-butyl derivatives of hydroxyproline were synthesized via Mitsunobu reactions with tert-butanol analogs, ensuring retention of the trans-configuration . In peptide chemistry, tert-butyl esters are often introduced using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protection strategies, with DIC/HOBt coupling agents to minimize racemization during solid-phase synthesis . Reaction temperature (<0°C) and anhydrous conditions are critical to avoid epimerization.

Q. How is this compound applied in solid-phase peptide synthesis (SPPS), and what role does the tert-butyl group play?

The tert-butyl ester acts as a temporary protecting group for the carboxylic acid moiety, enabling stepwise peptide chain elongation. Its bulkiness stabilizes intermediates during Fmoc deprotection (using piperidine) and prevents aggregation of hydrophobic peptide sequences. Post-synthesis, the tert-butyl group is removed via trifluoroacetic acid (TFA) cleavage, which simultaneously liberates the peptide from the resin . The trans-4-hydroxy-D-proline configuration enhances peptide rigidity, favoring α-helix or polyproline II helix conformations in structural studies .

Q. What purification challenges arise during the hydrolysis of tert-butyl esters, and how can they be mitigated?

Hydrolysis of tert-butyl esters (e.g., with TFA) can lead to side reactions, such as incomplete deprotection or methyl ester contamination if residual solvents like methanol are present. Evidence suggests replacing tert-butyl with benzyl esters or optimizing TFA scavengers (e.g., triisopropylsilane) reduces byproducts . Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) is effective for isolating the target compound .

Advanced Research Questions

Q. How does the stereochemistry of trans-4-hydroxy-D-proline influence peptide conformational dynamics in NMR studies?

The trans-4-hydroxy group imposes torsional constraints on the proline ring, altering backbone dihedral angles (φ/ψ) and stabilizing specific secondary structures. In 19F NMR studies, perfluoro-tert-butyl derivatives of hydroxyproline provided distinct chemical shift signatures, enabling real-time monitoring of peptide folding and ligand binding . The D-configuration further modulates steric interactions in chiral environments, which is critical for designing enzyme inhibitors or receptor ligands.

Q. What analytical methods are most reliable for assessing the purity and stereochemical integrity of this compound?

- HPLC-MS : Quantifies purity (>98%) and detects tert-butyl ester hydrolysis byproducts .

- 1H/13C NMR : Confirms stereochemistry via coupling constants (e.g., J4-OH ≈ 4–6 Hz for trans-hydroxyproline) and tert-butyl resonance at δ ~1.4 ppm .

- Circular Dichroism (CD) : Detects conformational changes in proline-rich peptides by analyzing ellipticity at 220 nm (α-helix) or 205 nm (polyproline II) .

Q. How can coupling efficiency be optimized when incorporating this compound into sterically hindered peptide sequences?

Steric hindrance from the tert-butyl group and hydroxyproline’s rigid ring may reduce coupling efficiency. Strategies include:

Q. What are the stability profiles of this compound under varying storage conditions?

The compound is hygroscopic and prone to hydrolysis in humid environments. Long-term storage at –20°C under argon is recommended. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when sealed with molecular sieves. LC-MS monitoring is advised for batches stored >6 months .

Q. How does the tert-butyl ester group interact with orthogonal protecting groups (e.g., Trt, Acm) in complex peptide syntheses?

The tert-butyl ester is compatible with acid-labile groups (e.g., Trt for cysteine) but incompatible with base-sensitive protections (e.g., Fmoc). Orthogonal deprotection sequences are critical: TFA removes tert-butyl and Trt groups, while Acm (acetamidomethyl) requires iodine oxidation. This compatibility enables multi-step syntheses of disulfide-rich peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.